3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine
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Overview
Description
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine is a heterocyclic organic compound characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a suitable precursor, such as a hydrazide or a nitrile, under acidic or basic conditions. The chloromethyl group can be introduced through subsequent halogenation reactions, while the methoxy group is often added via nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: Potential medicinal applications include the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
Uniqueness: 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyridazin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-14-6-3-2-5(11-12-6)8-10-7(4-9)15-13-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLYKBDVLSQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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